molecular formula C10H12ClNO2 B1475933 1-(5-Chloro-2-hydroxybenzyl)azetidin-3-ol CAS No. 2092250-00-3

1-(5-Chloro-2-hydroxybenzyl)azetidin-3-ol

Cat. No. B1475933
CAS RN: 2092250-00-3
M. Wt: 213.66 g/mol
InChI Key: FRKRRMQJJPJMRN-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxybenzyl)azetidin-3-ol, also known as chloro-2-hydroxybenzylazetidin-3-ol, is a synthetic compound that has been used for a variety of scientific applications, including as a reagent in organic synthesis and as an intermediate in drug development. It is a colorless crystalline solid with a molecular weight of 239.62 g/mol and a melting point of 182-184 °C. Chloro-2-hydroxybenzylazetidin-3-ol has become increasingly popular in the scientific community due to its high solubility in water and its ability to form stable complexes with other compounds.

Scientific Research Applications

Chemical Synthesis and Transformations

1-(5-Chloro-2-hydroxybenzyl)azetidin-3-ol and related compounds have been used extensively in chemical synthesis. For instance, trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones, which are structurally related to this compound, have been transformed into 3-aryl-2-(ethylamino)propan-1-ols. This transformation involves intermediate formations such as 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridines and trans-2-aryl-3-(hydroxymethyl)aziridines, likely through N-spiro bis-aziridinium intermediates (Mollet, D’hooghe, & de Kimpe, 2011). Additionally, the optimized synthesis of 1-benzylazetidin-3-ol, a compound closely related to this compound, has been emphasized due to its industrial importance as an intermediate for substituted azetidine (Reddy et al., 2011).

Antimicrobial Properties

Some derivatives of azetidinones, which include compounds similar to this compound, have shown promising antimicrobial activities. For example, azetidinone derivatives synthesized from 3-methyl-1H-pyrazol-5(4H)-one displayed significant antibacterial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012). Similarly, other azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial potential, indicating the broad application of this class of compounds in developing new antibacterial and antifungal agents (Shah & Patel, 2012).

Pharmaceutical Research

The structure and reactivity of this compound and its analogs make them valuable in pharmaceutical research. For instance, the reactivity of N-(omega-haloalkyl)-beta-lactams, a category that includes azetidin-2-ones, with lithium aluminium hydride has been studied, revealing novel synthetic pathways for producing aziridines and amino alcohols, which are important in medicinal chemistry (D’hooghe, Dekeukeleire, & de Kimpe, 2008).

Advanced Drug Design

Compounds related to this compound are instrumental in advanced drug design. For example, azetidin-2-one derivatives containing pyrazoline have been synthesized for potential use as antimicrobial agents, demonstrating the role of azetidin-2-one scaffolds in drug discovery (Shailesh, Pankaj, & Patel, 2012).

properties

IUPAC Name

1-[(5-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-8-1-2-10(14)7(3-8)4-12-5-9(13)6-12/h1-3,9,13-14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKRRMQJJPJMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC(=C2)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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